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Compound of Interest

Compound Name: 4'-O-Methylirenolone

Cat. No.: B158215

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-
one. Due to the limited availability of direct experimental data in the public domain, this
document compiles predicted spectroscopic data based on the analysis of structurally related
phenalenone derivatives. Detailed, generalized experimental protocols for the synthesis and
spectroscopic analysis of this class of compounds are presented to guide researchers in their
laboratory work. This guide is intended to serve as a foundational resource for the synthesis,
identification, and further investigation of 4'-O-Methylirenolone and its analogs in the context
of chemical research and drug development.

Chemical Identity

o Trivial Name: 4'-O-Methylirenolone

Systematic Name: 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

Molecular Formula: C20H1403

Molecular Weight: 302.33 g/mol

Chemical Structure:
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Caption: Chemical structure of 4'-O-Methylirenolone.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-O-Methylirenolone.

These predictions are derived from the analysis of published data for structurally similar

phenalenone derivatives and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~14.0-15.0 s 1H 2-OH

Aromatic-H
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Table 2: Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment
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~165.0 C-OH (C-2)
~160.0 C-O (C-4)
~110.0 - 140.0 Aromatic C
~55.5 -OCHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
O-H stretch (intramolecularly
~ 3400 Broad
hydrogen-bonded)
~ 3050 Medium Aromatic C-H stretch
C=0 stretch (conjugated
~ 1640 Strong

ketone)

~ 1600, 1580, 1450

Medium-Strong

Aromatic C=C skeletal

vibrations

~ 1250

Strong

Aryl-O-CHs asymmetric stretch

~ 1030

Medium

Aryl-O-CHs symmetric stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of
4'-O-Methylirenolone, based on established methods for similar phenalenone derivatives.

Synthesis of 4'-O-Methylirenolone

A plausible synthetic route to 4'-O-Methylirenolone involves a Suzuki-Miyaura cross-coupling
reaction. This approach offers good control over the regiochemistry of the aryl-aryl bond

formation.

2-Bromo-1H-phenalen-1-one
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Caption: General synthetic workflow for 4'-O-Methylirenolone.
Procedure:

e Reaction Setup: In a round-bottom flask, combine 2-bromo-1H-phenalen-1-one (1.0 eq), 4-
methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

o Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the
flask. Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

o Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere
(e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Add water and
extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic extract under reduced pressure. Purify the crude
product by column chromatography on silica gel using a hexane/ethyl acetate gradient to
yield 4'-O-Methylirenolone.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

e Dissolve 5-10 mg of the purified 4'-O-Methylirenolone in approximately 0.6 mL of
deuterated chloroform (CDCls).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:

e Acquire a *H NMR spectrum using a standard pulse program.
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e Acquire a 3C NMR spectrum using a proton-decoupled pulse program.

e Process the spectra using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak
(CDClIs: 6 7.26 ppm for *H and & 77.16 ppm for 13C).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a
diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid, purified 4'-O-Methylirenolone onto the center of the ATR
crystal.

e Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:
e Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to generate the absorbance or transmittance spectrum.

o Typically, spectra are collected over a range of 4000-400 cm™1,

Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas
chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:
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e For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

» For direct insertion probe analysis, place a small amount of the solid sample into a capillary
tube.

Data Acquisition:

¢ GC-MS: Inject a small volume (e.g., 1 yL) of the sample solution into the GC. The sample
will be vaporized and separated on the GC column before entering the mass spectrometer.

» Direct Insertion Probe: Insert the probe into the ion source of the mass spectrometer and
heat it to volatilize the sample.

e Acquire the mass spectrum in EI mode, typically at 70 eV.

Signaling Pathways and Experimental Workflows

At present, there is no specific signaling pathway that has been described for 4'-O-
Methylirenolone in the scientific literature. Research into the biological activity of this
compound is still in its early stages. The following diagram illustrates a general workflow for
screening a novel compound like 4'-O-Methylirenolone for biological activity.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b158215?utm_src=pdf-body
https://www.benchchem.com/product/b158215?utm_src=pdf-body
https://www.benchchem.com/product/b158215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4'-O-Methylirenolone

[In Vitro Screening]

romising Hits

[Cell-Based Assays]

Mechanism of Action  Efficacy & Toxicity

[Target Identification] [In Vivo Studies]
[Lead Optimizatiora

Click to download full resolution via product page

Caption: General workflow for biological activity screening.

Conclusion

4'-O-Methylirenolone is a phenalenone derivative with potential for further investigation in
various scientific fields. This guide provides a foundational set of predicted spectroscopic data
and generalized experimental protocols to facilitate its synthesis and characterization. The
presented information is intended to support researchers in their efforts to explore the chemical
and biological properties of this and related compounds. Experimental verification of the
predicted data is a critical next step in advancing the understanding of 4'-O-Methylirenolone.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4'-O-
Methylirenolone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b158215#spectroscopic-data-for-4-o-methylirenolone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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